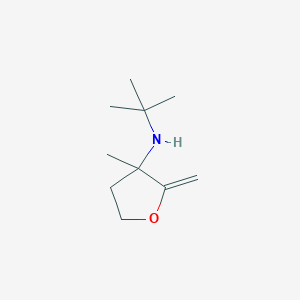
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a cyanophenoxy group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with 3-chloropropyl 4-methylbenzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reaction is typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxypropyl derivatives.
Hydrolysis: Products include 4-cyanophenol and 4-methylbenzenesulfonic acid.
Reduction: Products include 3-(4-aminophenoxy)propyl 4-methylbenzene-1-sulfonate.
Scientific Research Applications
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of functional materials and additives for various applications
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with an amine group instead of a nitrile group.
3-(4-Hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
147749-98-2 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(4-cyanophenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-14-3-9-17(10-4-14)23(19,20)22-12-2-11-21-16-7-5-15(13-18)6-8-16/h3-10H,2,11-12H2,1H3 |
InChI Key |
OGRCXLZRDYYIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
